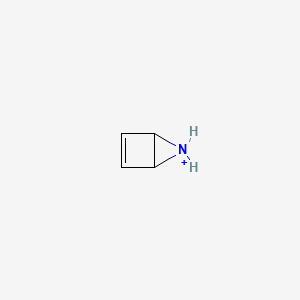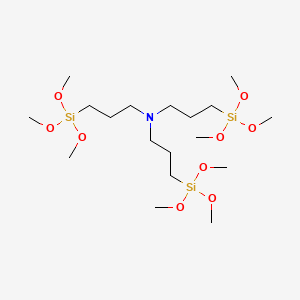
Tris(3-(trimethoxysilyl)propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-(trimethoxysilyl)propyl)amine is an organosilane compound widely used in various scientific and industrial applications. It is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science, chemistry, and nanotechnology due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(3-(trimethoxysilyl)propyl)amine can be synthesized through a sol-gel process involving the co-condensation of tetraethyl orthosilicate (TEOS) with silsesquioxane precursors in acidic media . The reaction typically involves the use of a structural directing agent such as Pluronic P123 to form mesoporous structures. The sequence of addition of silanol precursors significantly influences the texture and morphology of the resulting materials .
Industrial Production Methods: Industrial production of this compound involves the hydrolysis and condensation of 3-(trimethoxysilyl)propylamine with other silane compounds. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(3-(trimethoxysilyl)propyl)amine undergoes various chemical reactions, including:
Hydrolysis and Condensation: The compound readily hydrolyzes in the presence of water, forming silanol groups that can further condense to create siloxane bonds.
Substitution Reactions: It can participate in substitution reactions with other silane compounds, leading to the formation of hybrid materials.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic catalysts are commonly used.
Condensation: Catalysts such as hydrochloric acid or ammonia are employed to facilitate the condensation process.
Major Products Formed:
Aplicaciones Científicas De Investigación
Tris(3-(trimethoxysilyl)propyl)amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tris(3-(trimethoxysilyl)propyl)amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silanol groups generated during hydrolysis can interact with hydroxyl groups on various substrates, forming strong covalent bonds. This interaction enhances the adhesion and stability of the materials .
Comparación Con Compuestos Similares
Bis(3-(trimethoxysilyl)propyl)amine: Another organosilane compound with similar applications but differing in the number of silane groups.
3-(Triethoxysilyl)propylamine: Similar in structure but with ethoxy groups instead of methoxy groups, affecting its reactivity and application.
Uniqueness: Tris(3-(trimethoxysilyl)propyl)amine is unique due to its three silane groups, which provide multiple points of attachment, enhancing its effectiveness as a coupling agent. This makes it particularly valuable in applications requiring strong and durable adhesion .
Propiedades
Número CAS |
82984-64-3 |
|---|---|
Fórmula molecular |
C18H45NO9Si3 |
Peso molecular |
503.8 g/mol |
Nombre IUPAC |
3-trimethoxysilyl-N,N-bis(3-trimethoxysilylpropyl)propan-1-amine |
InChI |
InChI=1S/C18H45NO9Si3/c1-20-29(21-2,22-3)16-10-13-19(14-11-17-30(23-4,24-5)25-6)15-12-18-31(26-7,27-8)28-9/h10-18H2,1-9H3 |
Clave InChI |
KHLWLJFRUQJJKQ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


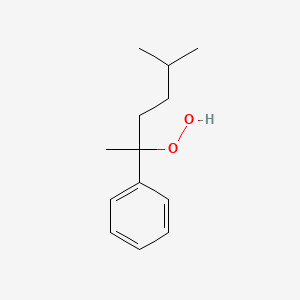
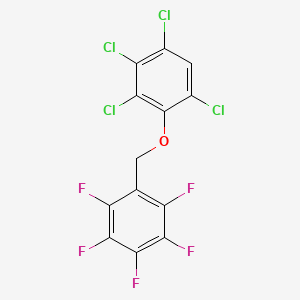
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
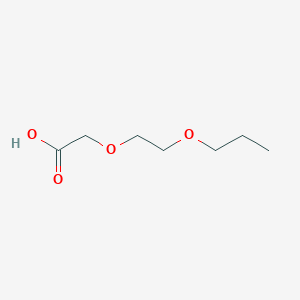
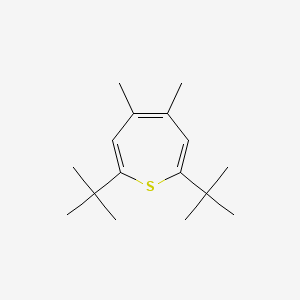
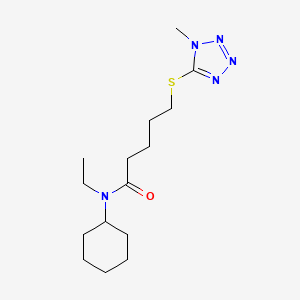
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
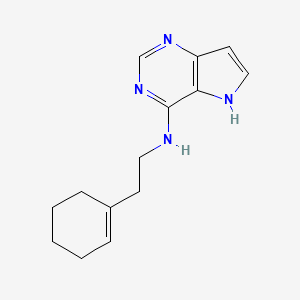
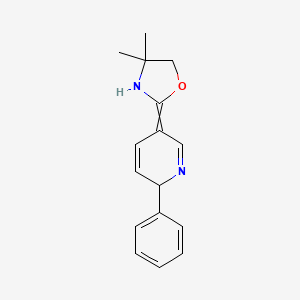
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
